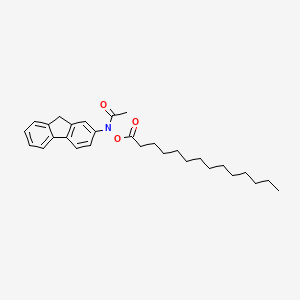

N-Myristoyloxy-N-acetyl-2-aminofluorene

Description

Historical Perspective on Fluorene (B118485) Derivatives in Biochemical Research

The study of fluorene derivatives in biochemical research began with the discovery of the potent carcinogenic activity of N-acetyl-2-aminofluorene (AAF) in the mid-20th century. nih.gov This discovery spurred extensive research into the metabolic fate and mechanism of action of AAF and related compounds. nih.gov It was found that AAF itself is not the ultimate carcinogen but requires metabolic activation to exert its tumorigenic effects. nih.govnih.gov This led to the identification of a series of metabolites, with N-hydroxy-2-acetylaminofluorene (N-OH-AAF) being a key proximate carcinogen. semanticscholar.org The historical investigation of these fluorene derivatives laid the groundwork for understanding the concept of metabolic bioactivation of procarcinogens.

N-Myristoyloxy-N-acetyl-2-aminofluorene as a Model Electrophilic Ester in Mechanistic Studies

This compound was synthesized as a tool to model the ultimate electrophilic metabolites of AAF. nih.govoup.com These ultimate carcinogens are highly reactive esters of N-OH-AAF that are generated in vivo. nih.gov Due to their instability, studying these reactive intermediates directly is challenging. This compound, being a stable, isolable compound that mimics the reactivity of these intermediates, became an invaluable tool for mechanistic studies. nih.govoup.com Its use allowed researchers to investigate the chemical reactions between the ultimate carcinogen and cellular nucleophiles, such as DNA and proteins, in a controlled manner. The myristoyloxy leaving group influences its reactivity, making it a useful compound for comparative studies with other ester derivatives. nih.govoup.com

Relationship to N-Acetyl-2-aminofluorene (AAF) and N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) Research Paradigms

The research paradigm for AAF and N-OH-AAF established that these compounds are procarcinogens that require metabolic activation to become ultimate carcinogens. semanticscholar.orgdntb.gov.ua this compound fits into this paradigm as a synthetic analog of the ultimate carcinogenic metabolite. nih.govoup.com The study of AAF begins with its conversion to the more potent, but still not ultimate, carcinogen N-OH-AAF. semanticscholar.org This N-hydroxy metabolite is then further esterified in the body to form highly reactive electrophiles. nih.gov this compound represents a stable, synthetic version of these reactive esters, allowing for the direct study of their chemical properties and biological effects without the need for in-situ metabolic activation.

Significance of Esterified N-Hydroxy Metabolites in Bioactivation Pathways

The esterification of N-hydroxy metabolites is a critical step in the bioactivation of many aromatic amine carcinogens. nih.gov Enzymes such as sulfotransferases and N,O-acyltransferases catalyze the formation of sulfate (B86663) and acetyl esters of N-OH-AAF, respectively. nih.gov These esters are highly reactive because the acyloxy or sulfoxy group is a good leaving group, facilitating the formation of a highly electrophilic nitrenium ion or a species with significant nitrenium ion character. This electrophile can then readily attack nucleophilic sites on cellular macromolecules, most importantly DNA, to form covalent adducts. nih.gov The formation of these DNA adducts is widely considered to be the initiating event in chemical carcinogenesis. The use of compounds like this compound has been crucial in understanding the chemistry and consequences of this critical bioactivation step. nih.govoup.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₉H₃₇NO₃ |

| Molecular Weight | 453.62 g/mol |

Comparative Reactivity of this compound and Related Compounds

Research by Fuchs et al. provided a direct comparison of the reactivity of this compound with its 7-iodo derivative and their corresponding acetoxy counterparts. This data highlights the influence of both the leaving group and substitution on the fluorene ring on the reactivity of these electrophilic esters.

| Compound | Relative Rate of Solvolysis in Aqueous Media | Relative Reactivity with Native DNA |

| This compound | 1 | 1 |

| N-Myristoyloxy-N-acetyl-2-amino-7-iodofluorene | ~0.5 | < 0.1 |

| N-Acetoxy-N-acetyl-2-aminofluorene | More reactive than myristoyloxy derivative | More reactive than myristoyloxy derivative |

| N-Acetoxy-N-acetyl-2-amino-7-iodofluorene | More reactive than myristoyloxy derivative | ~1 (relative to N-Acetoxy-AAF) |

Data is qualitative as presented in the source. nih.govoup.com

The study demonstrated that while both this compound and its 7-iodo derivative were carcinogenic, their chemical reactivities differed significantly. nih.govoup.com The iodo-derivative solvolyzed at about half the rate and was less than 10% as reactive with DNA. nih.govoup.com Both myristoyloxy esters were less reactive than their corresponding acetoxy derivatives, indicating that the nature of the acyl group plays a significant role in the electrophilicity of the molecule. nih.govoup.com

Properties

CAS No. |

63224-44-2 |

|---|---|

Molecular Formula |

C29H39NO3 |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

[acetyl(9H-fluoren-2-yl)amino] tetradecanoate |

InChI |

InChI=1S/C29H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-29(32)33-30(23(2)31)26-19-20-28-25(22-26)21-24-16-14-15-17-27(24)28/h14-17,19-20,22H,3-13,18,21H2,1-2H3 |

InChI Key |

GRNOROTVWGAYBY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)ON(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)ON(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)C |

Other CAS No. |

63224-44-2 |

Synonyms |

N-myristoyloxy-N-acetyl-2-aminofluorene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Myristoyloxy N Acetyl 2 Aminofluorene for Research Applications

Academic Synthesis Routes for N-Myristoyloxy-N-acetyl-2-aminofluorene

The synthesis of this compound is conceptually based on the metabolic activation pathway of its precursor, N-acetyl-2-aminofluorene (AAF). In biological systems, AAF is N-hydroxylated by cytochrome P-450 enzymes to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF). wikipedia.orgnih.gov This N-hydroxy metabolite is a proximate carcinogen that can be further esterified to a highly reactive ultimate carcinogen. wikipedia.orgnih.gov

In a laboratory setting, this compound is synthesized from the key intermediate, N-hydroxy-2-acetylaminofluorene. The synthesis involves the esterification of the hydroxylamino group of N-OH-AAF with myristoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general synthetic scheme, analogous to the preparation of other N-acyloxy derivatives, can be described as follows:

Preparation of N-hydroxy-2-acetylaminofluorene (N-OH-AAF): This precursor is typically synthesized through the reduction of 2-nitrofluorene (B1194847) to N-2-fluorenylhydroxylamine, followed by acetylation.

Esterification: N-OH-AAF is then reacted with myristoyl chloride in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) or dichloromethane. A tertiary amine base, like triethylamine (B128534) or pyridine, is used to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.

The resulting this compound is then purified using standard techniques like column chromatography or recrystallization. The structure and purity of the final compound are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation of Structurally Modified Derivatives for Structure-Activity Relationship (SAR) Studies

To investigate the relationship between chemical structure and biological activity, various derivatives of this compound have been synthesized. These modifications primarily involve two sites: the fluorene (B118485) ring system and the N-acyl group.

Synthesis of Halogenated Analogs (e.g., 7-iodo derivative)

Halogenated analogs, particularly the 7-iodo derivative (N-myristoyloxy-N-acetyl-2-amino-7-iodofluorene or N-Myristoyloxy-AAIF), have been synthesized to study the effect of electronic and steric modifications on the fluorene ring. The synthesis of N-Myristoyloxy-AAIF follows a similar pathway to the parent compound, starting from the corresponding halogenated precursor, N-acetyl-2-amino-7-iodofluorene (AAIF). nih.gov

The introduction of an iodine atom at the 7-position of the fluorene ring has been shown to alter the chemical reactivity of the resulting ester. nih.gov

Derivatization with Varying Acyl Groups (e.g., acetoxy, myristoyl)

The nature of the acyl group significantly influences the reactivity of these N-acyloxy compounds. By varying the length and bulk of the acyl chain, researchers can modulate the electrophilicity and lipophilicity of the molecule. The synthesis of these derivatives is achieved by reacting N-OH-AAF with the corresponding acyl chloride or anhydride.

For instance, the acetoxy derivative, N-acetoxy-N-acetyl-2-aminofluorene (N-AcO-AAF), is prepared using acetic anhydride. nih.gov Comparative studies between N-AcO-AAF and N-Myristoyloxy-AAF have revealed important structure-activity relationships. Research has shown that derivatives with longer acyl chains, such as the myristoyl group, are less reactive than those with shorter chains, like the acetoxy group. nih.gov This difference in reactivity is attributed to the increased steric hindrance and altered electronic effects of the longer acyl chain.

| Compound | Acyl Group | Relative Reactivity |

| N-acetoxy-N-acetyl-2-aminofluorene | Acetoxy | More Reactive |

| This compound | Myristoyl | Less Reactive |

This table illustrates the general trend in reactivity based on the acyl group.

Chemical Reactivity and Solvolysis Kinetics of this compound in Aqueous Media

This compound is an electrophilic ester that undergoes solvolysis in aqueous media. This process involves the cleavage of the N-O bond, leading to the formation of a reactive nitrenium ion intermediate and myristic acid. The rate of this solvolysis is a critical determinant of the compound's biological half-life and its ability to reach and react with cellular targets like DNA.

Studies comparing the solvolysis rates of different derivatives have provided valuable insights. It has been demonstrated that this compound solvolyzes at a slower rate than its acetoxy counterpart, N-acetoxy-N-acetyl-2-aminofluorene. nih.gov This suggests that the longer myristoyl chain provides some degree of stabilization or steric hindrance that slows down the departure of the carboxylate leaving group.

Furthermore, halogenation of the fluorene ring also impacts the solvolysis kinetics. The 7-iodo derivative, N-myristoyloxy-N-acetyl-2-amino-7-iodofluorene (N-Myristoyloxy-AAIF), was found to solvolyze at approximately half the rate of the non-iodinated this compound in aqueous media. nih.gov This reduced rate of solvolysis for the 7-iodo derivative, coupled with its lower reactivity with DNA, highlights the significant influence of substitution on the fluorene ring on the chemical properties of these ultimate carcinogens. nih.gov

| Compound | Relative Solvolysis Rate in Aqueous Media |

| N-acetoxy-N-acetyl-2-aminofluorene | Fastest |

| This compound | Intermediate |

| N-myristoyloxy-N-acetyl-2-amino-7-iodofluorene | Slowest |

This table provides a comparative overview of the solvolysis rates for key derivatives.

The reactivity of these esters is not limited to solvolysis. They are also known to react with various nucleophiles, which is the chemical basis for their interaction with biological macromolecules. The nitrenium ion generated upon heterolysis of the N-O bond is a potent electrophile that can form covalent adducts with nucleophilic sites in DNA, primarily at the C8 position of guanine (B1146940) residues. nih.govnih.gov The rate and nature of these reactions are central to the mutagenic and carcinogenic properties of the parent compound, N-acetyl-2-aminofluorene.

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Adduct Formation by N-Myristoyloxy-N-acetyl-2-aminofluorene Metabolites

Metabolically activated forms of AAF, such as this compound, are electrophilic species that readily react with nucleophilic sites on DNA. wikipedia.orgca.gov This reaction leads to the formation of covalent DNA adducts, which are critical initiating events in chemical carcinogenesis. wikipedia.orgscispace.com

The interaction between AAF metabolites and DNA is highly specific. The predominant site of covalent linkage is the C8 position of guanine (B1146940) residues. scispace.comnih.gov This reaction yields the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct. scispace.comnih.gov While other minor adducts can be formed, the C8-guanine adduct is the most studied and is considered a signature lesion of AAF exposure. scispace.com The formation of this specific adduct is a key factor in the biological effects of the compound. ca.gov

The formation of the dG-C8-AAF adduct induces significant and well-characterized distortions in the DNA double helix. ca.gov The bulky fluorene (B118485) ring of the AAF moiety cannot be accommodated within the normal B-form DNA structure without causing major disruption. This leads to a conformational change often described by the "base displacement" or "insertion-denaturation" model. ca.gov

In this model, the fluorene group intercalates into the DNA helix, stacking with the neighboring base pairs. scispace.com To allow for this, the modified guanine base is displaced from its normal position in the helical stack and is rotated around the glycosidic bond into a syn conformation, positioning it outside the helix, often in the major groove. ca.govscispace.com This displacement results in the denaturation of the local DNA structure and disrupts the normal Watson-Crick base pairing between the adducted guanine and its complementary cytosine. ca.gov These structural changes create destabilized regions within the DNA helix. researchgate.net

Studies on the reactivity of this compound (N-myristoyloxy-AAF) in cell-free systems provide insight into the kinetics of adduct formation. Research comparing different electrophilic esters of AAF shows that N-myristoyloxy-AAF is less reactive with native DNA than its corresponding acetoxy derivative, N-acetoxy-AAF. ca.gov

Further comparative studies reveal nuances in reactivity based on substitutions on the fluorene ring. For instance, the 7-iodo derivative, N-myristoyloxy-N-acetyl-2-amino-7-iodofluorene, was found to solvolyze in aqueous media at approximately half the rate of N-myristoyloxy-AAF and was less than 10% as reactive with native DNA. ca.gov This suggests that the nature of the leaving group and substitutions on the aromatic ring system significantly influence the rate of both solvolysis and DNA adduction.

Comparative Reactivity of AAF Esters

| Compound | Relative Reactivity with DNA | Relative Solvolysis Rate |

|---|---|---|

| This compound | Less reactive than N-Acetoxy-AAF | ~2x faster than 7-iodo derivative |

| N-Myristoyloxy-N-acetyl-2-amino-7-iodofluorene | <10% reactivity of N-Myristoyloxy-AAF | ~50% of N-Myristoyloxy-AAF |

| N-Acetoxy-N-acetyl-2-aminofluorene | More reactive than N-Myristoyloxy-AAF | Data not specified |

Protein Binding and Adduct Formation

In addition to reacting with DNA, reactive metabolites of AAF can covalently bind to nucleophilic sites on proteins. wikipedia.orgnih.gov This process leads to the formation of protein adducts, which can alter protein structure and function.

Electrophilic esters of N-hydroxy-AAF are known to react with nucleophilic amino acid residues. scispace.com Methionine, in particular, has been identified as a target. At a neutral pH, the reaction between methionine and AAF esters, such as N-acetoxy-AAF, results in the formation of 3-(methylthio)-N-acetyl-2-aminofluorene (3-CH3S-AAF). scispace.com This demonstrates a specific chemical interaction between the carcinogen and the sulfur-containing amino acid. scispace.com Tryptophan is another amino acid residue that has been shown to react with AAF esters, although the resulting products are less characterized. scispace.com

Products of AAF Metabolite Reaction with Amino Acids

| Amino Acid | Major Reaction Product | Reference |

|---|---|---|

| Methionine | 3-(methylthio)-N-acetyl-2-aminofluorene | scispace.com |

| Tryptophan | Uncharacterized products | scispace.com |

The formation of adducts, particularly on DNA, can have a profound impact on the function of proteins that interact with the modified DNA. A prime example is the effect of the dG-C8-AAF adduct on DNA polymerases. When this adduct is present on the DNA template, it acts as a strong block to DNA synthesis. nih.gov Probing the structure of the complex formed between DNA polymerase I (Klenow fragment) and AAF-modified DNA revealed that the presence of the adduct in the polymerase's active site strongly inhibits the conformational change that is essential for nucleotide insertion. nih.gov This inhibition of the enzyme's structural dynamics effectively halts its function, which can explain the potent blocking of DNA replication by this lesion. nih.gov

Interaction with RNA and Other Cellular Macromolecules

The ultimate carcinogenic activity of N-acetyl-2-aminofluorene (AAF) and its derivatives, including the synthetic ester this compound, is attributed to their ability to form covalent adducts with cellular macromolecules. Following metabolic activation to a reactive ester, these compounds become potent electrophiles that can attack nucleophilic sites on a variety of biological molecules, including RNA and proteins. While direct studies on the interaction of this compound with RNA and other non-DNA macromolecules are limited, its reactivity can be inferred from the behavior of closely related reactive esters of N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF).

The reactive metabolites of AAF are known to react with nucleophilic groups present in proteins and RNA. wikipedia.org The arylamidonium and nitrenium ions generated from the decomposition of reactive esters like this compound can bind to these macromolecules, leading to the formation of adducts. wikipedia.org

Research on analogous reactive esters has demonstrated that transfer RNA (tRNA) is an efficient acceptor of these electrophilic species. nih.gov The formation of adducts with RNA can interfere with its normal cellular functions, such as protein synthesis. For instance, the presence of AAF adducts on a Xenopus 5S RNA gene has been shown to inhibit transcription in vitro, particularly when the adduct is located on the template strand. nih.gov This inhibition typically results in the termination of transcription one nucleotide before the adducted guanine residue. nih.gov

In addition to RNA, proteins are also significant targets for the reactive metabolites of AAF. The formation of protein adducts can alter their structure and function. Studies have shown that metabolites of AAF can bind to proteins within the rat hepatic nuclei. wikipedia.org The interaction of AAF adducts with DNA polymerase I, for example, has been found to inhibit the conformational changes required for nucleotide insertion during DNA synthesis. nih.gov

The table below summarizes the types of adducts formed between the reactive metabolites of AAF and various cellular macromolecules, which are anticipated to be similar for this compound.

| Macromolecule | Type of Interaction | Resulting Adducts | Functional Consequence |

| RNA | Covalent binding to nucleophilic sites | N-(guanosin-8-yl)-2-acetylaminofluorene (G-C8-AAF), N-(guanosin-8-yl)-2-aminofluorene (G-C8-AF) | Inhibition of transcription |

| Proteins | Covalent binding to amino acid residues | Adducts with methionine and other nucleophilic amino acids | Altered protein structure and function, enzyme inhibition |

It is important to note that the reactivity of this compound may differ from other reactive esters. For example, research has shown that N-myristoyloxy-AAF is less reactive with native DNA than its corresponding acetoxy derivative. nih.gov This suggests that the rate and extent of its interaction with RNA and other cellular macromolecules may also be comparatively lower. nih.gov The lipophilic myristoyloxy group may also influence its subcellular distribution and accessibility to macromolecular targets.

Biological Effects and Mechanistic Studies of N Myristoyloxy N Acetyl 2 Aminofluorene in Experimental Models

Mechanisms of Mutagenicity in Prokaryotic and Eukaryotic Systems

Induction of Frameshift Mutations (e.g., Salmonella typhimurium TA98, TA1538)

The compound N-Myristoyloxy-N-acetyl-2-aminofluorene is a synthetic ester of the well-known carcinogen N-hydroxy-2-acetylaminofluorene. It is designed as a direct-acting carcinogen, meaning it does not require metabolic activation to exert its biological effects. Its mutagenic potential has been evaluated in various experimental systems.

Interestingly, studies have shown that this compound is not mutagenic in prokaryotic systems like Salmonella typhimurium. nih.govaacrjournals.org Specifically, in tests using the strains TA98 and TA1538, which are designed to detect frameshift mutagens, the compound did not induce an increase in the number of revertant colonies. aacrjournals.org This lack of mutagenicity in Salmonella is noteworthy because related compounds, such as N-acetoxy-N-acetyl-2-aminofluorene, are highly mutagenic in these same strains. aacrjournals.org The Salmonella tester strains TA98 and TA1538 are particularly sensitive to mutagens that cause frameshift mutations due to a repetitive -GC- sequence in the target hisD gene, which acts as a hotspot for such events. re-place.be The inability of this compound to induce mutations in this bacterial assay, despite its known carcinogenicity and mutagenicity in mammalian cells, highlights the importance of using multiple test systems to predict the potential carcinogenic activity of chemical compounds. nih.govaacrjournals.org

Correlation of Electrophilicity with Mutagenic Activity

This compound is characterized as an electrophilic ester. nih.gov This chemical property is central to its biological activity. Electrophilicity refers to the ability of a molecule to attract electrons, allowing it to react with nucleophilic sites in other molecules. In a biological context, key nucleophiles include macromolecules such as DNA, RNA, and proteins.

The ester linkage in this compound makes the fluorene (B118485) ring structure susceptible to nucleophilic attack. This reactivity allows the compound to covalently bind to cellular macromolecules without the need for prior metabolic activation. Research has demonstrated its electrophilic activity through its reaction with the amino acid methionine. aacrjournals.org More critically, its electrophilicity drives its reaction with DNA, where it forms covalent adducts. nih.gov This direct reactivity with DNA is the primary mechanism by which it initiates the process of mutagenesis and carcinogenesis. While it is a potent carcinogen, its reactivity is noted to be less than that of the corresponding acetoxy derivative, N-acetoxy-N-acetyl-2-aminofluorene. nih.gov The correlation between the electrophilic nature of this and similar compounds and their ability to induce DNA damage and repair is a well-established principle in chemical carcinogenesis. aacrjournals.org

Role of Specific DNA Adducts in Mutagenesis

The mutagenicity of this compound is a direct consequence of its ability to form covalent adducts with DNA. As an electrophilic agent, it reacts with nucleophilic sites on the DNA bases. The primary target for this class of compounds is the C8 position of guanine (B1146940).

While studies on the specific adducts of the myristoyloxy derivative are limited, the adducts formed by its parent compound, 2-acetylaminofluorene (B57845) (AAF), are well-characterized and serve as a model. The major DNA adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). This adduct is formed following the chemical modification of DNA by the reactive fluorene derivative. The formation of this bulky chemical adduct on the guanine base causes a significant distortion of the DNA double helix. nih.gov This distortion can interfere with normal DNA replication and transcription processes. The presence of the dG-C8-AF adduct can lead to mispairing during DNA synthesis, resulting in base substitutions or, more commonly for this type of adduct, the slippage of the DNA polymerase, which leads to the insertion or deletion of a base pair, known as a frameshift mutation. It is the formation and subsequent improper processing of these DNA adducts that constitute the molecular basis for the mutagenic and carcinogenic properties of the compound.

Cellular Responses to this compound Exposure

Induction of Unscheduled DNA Repair Synthesis in Cultured Fibroblasts

Exposure of cells to this compound elicits a DNA damage response, a key component of which is the activation of DNA repair pathways. A hallmark of this response is the induction of unscheduled DNA synthesis (UDS). UDS is a form of DNA synthesis that occurs outside of the normal S-phase of the cell cycle and represents the process of nucleotide excision repair (NER), where damaged segments of DNA are removed and replaced with new, correct nucleotides.

Studies have shown that this compound is capable of inducing UDS in nondividing cultured human fibroblasts. aacrjournals.org The detection of UDS, often measured by the incorporation of tritiated thymidine (B127349), indicates that the DNA adducts formed by the compound are recognized by the cellular DNA repair machinery. aacrjournals.org This cellular response confirms that the compound causes lesions in the DNA that are substrates for the excision repair pathway. The induction of UDS is a direct cellular consequence of the compound's ability to damage DNA and is a common endpoint used to assess the genotoxic potential of chemical agents.

Effects on DNA Synthesis and Integrity in Mammalian Cells (e.g., V79 Chinese Hamster Cells)

In contrast to its lack of activity in bacterial systems, this compound demonstrates clear genotoxic effects in cultured mammalian cells. Studies utilizing V79 Chinese hamster cells have shown the compound to be both toxic and mutagenic. nih.gov

The compound induced mutations at the hypoxanthine-guanine phosphoribosyltransferase (hprt) locus, leading to the development of resistance to the purine (B94841) analog 8-azaguanine. The mutagenic effect was observed to be concentration-dependent. nih.gov Although described as weakly mutagenic in this system compared to the highly potent N-acetoxy-N-acetyl-2-aminofluorene, the findings confirm its ability to damage DNA and cause heritable genetic alterations in mammalian cells. nih.gov The cytotoxicity observed alongside mutagenicity suggests that the DNA damage induced by the compound can also interfere with essential cellular processes, leading to cell death. These findings in V79 cells underscore the differential susceptibility of prokaryotic versus eukaryotic systems to this agent and affirm its classification as a mammalian cell mutagen.

Mutagenicity of this compound in V79 Chinese Hamster Cells

| Concentration | Cell Survival (%) | Mutant Frequency (per 10^5 survivors) |

|---|---|---|

| Control | 100 | < 1 |

| Low | Toxic | Weakly mutagenic |

| Medium | Toxic | Mutagenic (Concentration-dependent increase) |

| High | Highly Toxic | Mutagenic (Concentration-dependent increase) |

Data derived from qualitative descriptions in scientific literature indicating a concentration-dependent toxic and weakly mutagenic effect. nih.gov

Chromosomal Alterations (e.g., Aberrations, Micronuclei, Sister-Chromatid Exchanges)

While direct studies on the induction of chromosomal alterations by this compound are not extensively detailed in the available literature, significant insights can be drawn from research on its parent compounds and related metabolites. The genotoxic potential of the N-acetyl-2-aminofluorene (AAF) family of compounds is well-established, with many studies demonstrating their capacity to induce various forms of chromosomal damage following metabolic activation.

For instance, the direct-acting mutagen N-nitroso-2-acetylaminofluorene, an analog, has been shown to significantly increase the frequencies of both chromosomal aberrations and sister-chromatid exchanges (SCEs) in Chinese hamster ovary (CHO) cells. nih.gov The types of aberrations observed include chromatid breaks and exchanges, as well as chromosome breaks and ring formations. nih.gov

Studies involving the parent compounds, 2-aminofluorene (B1664046) (AF) and 2-acetylaminofluorene (AAF), reveal the necessity of metabolic activation to elicit such genotoxic effects. In experiments with rabbits, in vivo activation of AF led to a transient, dose-dependent increase in SCEs in peripheral lymphocytes. nih.gov The response to AAF was more variable among individual animals, suggesting differences in metabolic and detoxification capabilities. nih.gov Furthermore, in vitro genotoxicity assays using 3D reconstructed human skin models have been employed to measure DNA damage. The highly reactive metabolite N-hydroxy-2-aminofluorene was found to cause a significant increase in micronuclei after multiple treatments, indicating its clastogenic potential. semanticscholar.org

These findings collectively suggest that the ultimate electrophilic metabolites of AAF, such as the N-sulfonyloxy or N-acetoxy derivatives, and by extension the synthetic N-myristoyloxy derivative, are the agents responsible for interacting with DNA and inducing the chromosomal damage that is a hallmark of many chemical carcinogens.

Comparative Biological Activity of this compound with Analogs in Non-Human Models

The biological activity of this compound has been directly compared with its 7-iodo analog, N-myristoyloxy-N-acetyl-2-amino-7-iodofluorene, to investigate how structural modifications influence carcinogenicity and chemical reactivity. nih.gov Earlier studies had established that the parent compound, N-acetyl-2-aminofluorene (AAF), is significantly more carcinogenic than its 7-iodo derivative, N-acetyl-2-amino-7-iodofluorene (AAIF). nih.gov This difference was hypothesized to be related to the distinct conformations of their adducts with DNA. nih.gov

However, a comparative study in male Fischer rats using the electrophilic myristoyloxy esters of these compounds yielded noteworthy results. Subcutaneous injection of either this compound or its 7-iodo derivative induced a high incidence of sarcomas, and the latent periods for tumor development were similar for both compounds. nih.gov This suggests that once the ultimate carcinogenic form is administered, the significant difference in carcinogenic potency observed with the parent amides is diminished. nih.gov

Despite their similar carcinogenic activity in this model, the two esters displayed different chemical reactivities. N-myristoyloxy-N-acetyl-2-amino-7-iodofluorene was found to solvolyze in aqueous media at approximately half the rate of this compound. nih.gov Furthermore, the 7-iodo derivative was less than 10% as reactive with native DNA as its non-iodinated counterpart. nih.gov These findings suggest that the lower carcinogenicity of the parent compound AAIF compared to AAF may be more closely related to differences in their rates of metabolic activation and inactivation rather than the inherent reactivity or conformational effects of their ultimate DNA adducts. nih.gov

Table 1: Comparative Profile of N-Myristoyloxy-AAF and its 7-Iodo Derivative in Rodent Models

| Feature | This compound | N-myristoyloxy-N-acetyl-2-amino-7-iodofluorene |

|---|---|---|

| Carcinogenicity | High incidence of sarcomas | High incidence of sarcomas |

| Tumor Latency | Similar to 7-iodo derivative | Similar to non-iodinated derivative |

| Solvolysis Rate | ~2x faster than 7-iodo derivative | ~50% of the non-iodinated derivative |

| Reactivity with DNA | >10x more reactive than 7-iodo derivative | <10% of the non-iodinated derivative |

The nature of the leaving group in N-acyloxy-N-acetyl-2-aminofluorene esters plays a critical role in determining their chemical reactivity. Research has shown a clear difference in activity between derivatives with a long-chain myristoyloxy group and those with a short-chain acetoxy group.

Specifically, both this compound and its 7-iodo analog have been found to be less reactive than their corresponding acetoxy derivatives. nih.gov The N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF) is a well-characterized, highly reactive electrophile that readily forms covalent adducts with cellular nucleophiles, most notably at the C-8 position of guanine residues in DNA. nih.govnih.gov The lower reactivity of the myristoyloxy derivatives compared to the acetoxy derivatives indicates that the larger, more lipophilic myristoyl group influences the molecule's stability and rate of heterolysis to form the reactive nitrenium ion. nih.gov

Table 2: Relative Reactivity of Acyloxy Derivatives

| Derivative Type | General Reactivity |

|---|---|

| Acetoxy | Higher |

| Myristoyloxy | Lower |

The carcinogenic effects of N-acetyl-2-aminofluorene (AAF) and its analogs are profoundly dependent on their metabolic activation, a process that exhibits significant variation across different animal species and tissues. semanticscholar.org The primary metabolic pathways involve N-hydroxylation by cytochrome P450 enzymes (specifically CYP1A2) to form N-hydroxy-2-acetylaminofluorene, followed by esterification (e.g., O-acetylation or O-sulfation) to produce a highly reactive electrophilic ester. semanticscholar.orgbiorxiv.org

Rats: In adult rat hepatocytes, the metabolism of AAF proceeds via complex kinetics, with evidence for both high-affinity, low-velocity and low-affinity, high-velocity enzyme systems. nih.gov This processing leads to the formation of several ring-hydroxylated metabolites and the deacetylated compound, aminofluorene. nih.gov The liver is a primary target organ in rats. nih.gov

Hamsters: Studies in Syrian hamsters have highlighted the crucial role of N-acetyltransferases (NATs) in the metabolic activation of N-hydroxyarylamines. nih.gov This species possesses both a monomorphic (NAT1) and a polymorphic (NAT2) enzyme. The expression of NAT2 is genotype-dependent, leading to rapid and slow acetylator phenotypes, which can influence susceptibility to chemical carcinogenesis. nih.gov Both NAT1 and NAT2 can catalyze the O-acetylation of N-hydroxy-2-aminofluorene, a key activation step. nih.gov

Rabbits: Experiments have demonstrated that rabbits can perform in vivo metabolic activation of AAF and 2-aminofluorene, leading to systemic genotoxic effects such as sister-chromatid exchanges in lymphocytes. nih.gov However, there is variability in response, particularly to AAF, suggesting individual differences in the balance between activation and detoxification pathways. nih.gov In contrast, Chinese hamster cells showed a different response, underscoring the species-specific nature of these metabolic pathways. nih.gov

This species-specific variability in enzyme expression and activity (e.g., CYP450s, NATs) is a critical determinant of the organotropism and carcinogenic potency of AAF and its derivatives. semanticscholar.org

Studies on Cellular Transformation and Tumorigenesis Mechanisms in Experimental Animal Models (e.g., Rat Sarcoma Induction)

This compound serves as a model ultimate carcinogen, a reactive form of AAF that does not require metabolic activation to exert its biological effects. This property makes it a valuable tool for studying the initiation phase of chemical carcinogenesis.

In a key study using male Fischer rats, the subcutaneous injection of this compound was shown to be a potent inducer of sarcomas at the site of administration. nih.gov A high incidence of these tumors was observed, demonstrating the compound's potent carcinogenic activity in this experimental model. nih.gov The ability of this pre-activated ester to directly induce tumors underscores the central mechanism of AAF carcinogenesis: the formation of a reactive electrophile that covalently binds to cellular macromolecules. nih.govresearchgate.net

The primary target for this electrophile is DNA. The underlying mechanism of tumorigenesis is initiated by the formation of covalent DNA adducts. nih.gov The N-acetyl-2-aminofluorene moiety, delivered by the myristoyloxy ester, reacts predominantly with the C8 and N2 positions of guanine bases. nih.govnih.gov These adducts can distort the DNA helix, leading to mutations during DNA replication if not properly repaired. The accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cellular control pathways, leading to neoplastic transformation and ultimately, tumor formation. nih.gov The direct induction of sarcomas in rats by this compound provides clear experimental evidence for this mechanistic pathway. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | N-myristoyloxy-AAF |

| N-myristoyloxy-N-acetyl-2-amino-7-iodofluorene | N-myristoyloxy-AAIF |

| N-acetyl-2-aminofluorene | AAF |

| N-acetyl-2-amino-7-iodofluorene | AAIF |

| 2-aminofluorene | AF |

| N-nitroso-2-acetylaminofluorene | N-NO-AAF |

| N-hydroxy-2-acetylaminofluorene | N-OH-AAF |

| N-hydroxy-2-aminofluorene | N-OH-AF |

Research Methodologies and Analytical Approaches for N Myristoyloxy N Acetyl 2 Aminofluorene Studies

In Vitro Assay Systems for Metabolic Activation and Mutagenicity

In vitro assays are fundamental tools for assessing the biological activity of chemical compounds in a controlled laboratory setting. These systems allow for the investigation of metabolic pathways and the mutagenic effects of substances like N-MyO-AAF without the complexities of whole-animal studies.

The S9 fraction is a supernatant obtained from the homogenate of an organ, typically the liver, by centrifuging it at 9,000 g. wikipedia.org This fraction contains both microsomal and cytosolic enzymes, including cytochrome P450 isoforms (Phase I metabolism) and transferases (Phase II metabolism), which are essential for metabolizing chemical compounds. wikipedia.orgtaylorandfrancis.com In the context of mutagenicity testing, the S9 fraction is often added to bacterial or cell culture assays to mimic the metabolic activation that a substance would undergo in a mammalian system. wikipedia.org This is particularly important for compounds that are not mutagenic themselves but can be converted into mutagens by metabolic processes. taylorandfrancis.com For instance, the addition of a supplementary cytosolic fraction can significantly enhance the activation of related compounds like 2-acetylaminofluorene (B57845) (AAF) in the Ames test, a widely used bacterial reverse mutation assay. nih.gov The S9 fraction is a critical component for evaluating the genotoxic potential of pharmaceuticals and other chemicals intended for human use. taylorandfrancis.com

A variety of cultured cell lines are employed to study the mutagenic and cytotoxic effects of N-MyO-AAF and related compounds.

Salmonella typhimurium : The Ames test, which utilizes specific strains of Salmonella typhimurium, is a cornerstone of mutagenicity testing. nih.govre-place.be These bacterial strains are engineered to be dependent on histidine for growth and carry different mutations that can be reverted by various types of mutagens. re-place.be An increase in the number of revertant colonies in the presence of a test chemical, often in conjunction with an S9 activation system, indicates its mutagenic potential. re-place.be Interestingly, N-MyO-AAF and its derivatives have been reported to be non-mutagenic in Salmonella typhimurium. nih.gov This highlights the importance of using multiple assay systems to comprehensively assess a chemical's genotoxicity.

V79 Chinese Hamster Cells : These mammalian cells are frequently used in mutagenesis assays. Studies have shown that N-MyO-AAF is toxic and weakly mutagenic in V79 Chinese hamster cells, inducing mutations in a concentration-dependent manner. nih.gov This contrasts with the negative results observed in Salmonella, underscoring the different sensitivities and metabolic capabilities of bacterial versus mammalian cell lines. nih.gov

Human Fibroblasts : Cultured human fibroblasts provide a relevant model for studying DNA damage and repair in human cells. Research has indicated that esters like N-MyO-AAF can induce unscheduled DNA synthesis in human fibroblasts, a hallmark of DNA repair activity. nih.gov This suggests that the compound is capable of causing DNA damage that elicits a cellular repair response.

| Cell Line | Assay Type | Findings for N-Myristoyloxy-N-acetyl-2-aminofluorene & Related Compounds |

| Salmonella typhimurium | Mutagenicity (Ames Test) | N-myristoyloxy derivatives were not mutagenic. nih.gov |

| V79 Chinese Hamster Cells | Mutagenicity & Cytotoxicity | N-MyO-AAF was found to be toxic and weakly mutagenic. nih.gov |

| Human Fibroblasts | DNA Repair | Esters like N-MyO-AAF induce unscheduled DNA synthesis. nih.gov |

Techniques for DNA Adduct Detection and Characterization

DNA adducts are segments of DNA that have become covalently bonded to a chemical. The formation of DNA adducts is a critical early event in the process of chemical carcinogenesis. nih.gov Various sophisticated techniques are used to detect and characterize these adducts.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the study of N-MyO-AAF and related compounds, HPLC is employed to analyze DNA adducts formed after exposure. nih.govnih.gov For example, after oral administration of N-acetyl-2-aminofluorene (AAF), a related compound, HPLC has been used to characterize DNA adducts in the liver of rats as dG-C8-AF and dG-C8-AAF. nih.gov The method can be used in parallel with other techniques like TLC to enhance analytical capacity. nih.gov Studies have also utilized HPLC to identify and measure the removal of DNA adducts in primary rat hepatocyte cultures exposed to N-hydroxy-2-acetylaminofluorene, revealing different repair rates for various adducts. nih.gov

While specific examples directly involving N-MyO-AAF in gel shift binding assays are not prevalent in the provided search results, this technique is a common method to study protein-DNA interactions. It can be used to investigate how the binding of a chemical to DNA might be influenced by or affect the binding of specific proteins, such as those involved in DNA repair or transcription.

The measurement of DNA repair synthesis is a way to quantify the extent of DNA damage and the cellular response to it. One classic method involves the use of tritiated thymidine (B127349) ([³H]-thymidine), a radiolabeled analog of the DNA precursor thymidine. nih.govmdpi.com When cells are exposed to a DNA-damaging agent like N-MyO-AAF, they initiate repair processes that involve the synthesis of new DNA patches. The incorporation of [³H]-thymidine into the DNA during this repair synthesis can be measured to assess the level of DNA damage. nih.gov However, it is important to note that [³H]-thymidine itself can be cytotoxic and inhibit DNA synthesis at certain concentrations, which requires careful interpretation of the results. nih.gov

| Technique | Application in this compound Research | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Analysis and characterization of DNA adducts. nih.govnih.gov | Enables separation and identification of specific adducts like dG-C8-AF and dG-C8-AAF from related compounds. nih.gov |

| DNA Repair Synthesis Measurement | Quantifying DNA damage by measuring the incorporation of [³H]-thymidine during repair. | Esters like N-MyO-AAF have been shown to induce unscheduled DNA synthesis in human fibroblasts. nih.gov |

Enzyme Activity Assays and Inhibition Studies

Enzyme activity assays are fundamental in understanding how this compound and its parent compounds are metabolized and how they interact with key enzyme systems. These studies often focus on N-acetyltransferases, deacetylases, and cytochrome P450 enzymes.

Measurement of N-Acetyltransferase (NAT) and Deacetylase Activity

The metabolic activation of arylamine carcinogens is a critical area of study, with N-acetyltransferases (NAT) playing a central role. There are two primary isoforms, NAT1 and NAT2, which are cytosolic, conjugating enzymes that transfer an acetyl group from acetyl-CoA to a substrate. sigmaaldrich.cnsigmaaldrich.com Assays to measure the activity of these enzymes are crucial for determining the potential for metabolic activation of precursors to this compound.

Modern NAT activity assays are often simple, plate-based fluorometric methods. sigmaaldrich.cnsigmaaldrich.com These kits can measure both NAT1 and NAT2 activity and are sensitive enough to detect very low levels of activity in samples like tissue cytosols. sigmaaldrich.cnsigmaaldrich.com Research in hamster colon cytosols, using lines congenic for the NAT2 gene locus, has demonstrated the differential roles of NAT1 and NAT2 in the metabolism of N-acetyl-2-aminofluorene (AAF) metabolites. nih.gov In these studies, anion exchange chromatography is used to separate the NAT1 and NAT2 isozymes from the colon cytosol. nih.gov The activity is then measured by assessing the formation of DNA adducts from precursor compounds like N-hydroxy-2-aminofluorene and N-hydroxy-AAF. nih.gov

Key findings from such studies indicate that NAT2, the polymorphic enzyme, shows acetylator genotype-dependent activity for the O-acetylation of N-hydroxy-2-aminofluorene, which leads to DNA adducts. nih.gov In contrast, NAT1-catalyzed activation occurs at rates independent of the acetylator genotype. nih.gov

Deacetylase enzymes are also implicated in the metabolism of these compounds. Histone deacetylases (HDACs) are one major class of such enzymes, which catalyze the removal of acetyl groups. nih.gov Fluorometric assay kits are commonly used to measure deacetylase activity. These assays often employ a fluorophore-conjugated acetylated peptide. When the deacetylase in a sample removes the acetyl group, a developer solution can then act on the deacetylated peptide to release the fluorophore, with the resulting fluorescence being proportional to enzyme activity. abcam.combpsbioscience.com Studies have shown that the metabolic activation of N-hydroxy-2-acetylaminofluorene to DNA adducts is sensitive to paraoxon, an inhibitor of microsomal deacetylases, implicating these enzymes in its bioactivation. nih.gov

Table 1: Comparison of NAT Isozyme Activity in Hamster Colon Cytosol Data sourced from studies on the metabolic activation of AAF precursors. nih.gov

| Feature | NAT1 | NAT2 |

|---|---|---|

| Expression Dependence | Independent of acetylator genotype | Dependent on acetylator genotype |

| Metabolic Activation of N-hydroxy-2-aminofluorene | Catalyzes O-acetylation leading to DNA adducts | Catalyzes O-acetylation leading to DNA adducts |

| Metabolic Activation of N-hydroxy-2-acetylaminofluorene | Catalyzes activation leading to DNA adducts | Catalyzes activation, but at lower, genotype-independent rates |

| Paraoxon Sensitivity (N-hydroxy-2-aminofluorene activation) | Resistant | Resistant |

| Paraoxon Sensitivity (N-hydroxy-2-acetylaminofluorene activation) | Partially sensitive | Partially sensitive |

Cytochrome P450 Inhibition and Induction Studies

The cytochrome P450 (CYP) enzyme family is a critical component of phase I metabolism of xenobiotics. nih.gov Studies on AAF, the precursor amide to this compound, demonstrate the compound's ability to modulate CYP activity. Research in rats has shown that dietary administration of AAF can lead to a significant loss of cytochrome P450 in the hepatic nuclear envelope, while microsomal P450 levels remain stable. nih.gov

Analytical approaches to study CYP induction and inhibition have evolved. Modern screening for CYP3A4 induction, for example, utilizes three-dimensional (3D) spheroid cultures of primary human hepatocytes, which have shown high sensitivity and specificity. nih.gov These advanced cell culture models can reveal induction potential that might be missed in traditional 2D monolayer cultures. nih.gov The mechanisms of induction are often investigated at the molecular level, examining the role of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR). nih.gov

In studies involving AAF, immunoblot analysis has been used to identify the induction of specific P450 isoforms, such as P450d. nih.gov It was observed that co-administration of AAF with an inducer like 3-methylcholanthrene (B14862) (MC) not only preserved nuclear envelope P450 levels but also led to the induction of another isoform, P450c. nih.gov

Table 2: Effects of 2-Acetylaminofluorene (AAF) on Hepatic Cytochrome P450 Findings from in vivo rat studies. nih.gov

| Treatment Group | Nuclear Envelope P450 Level | Microsomal P450 Level | Specific Isoform Induction |

|---|---|---|---|

| Control | Baseline | Baseline | None |

| AAF (0.05%) | 50% loss | Unchanged | P450d induced |

| MC (0.004%) | 20-25% loss | 20-25% loss | Not specified |

| AAF + MC | Preserved at control levels | 30% elevation | P450d and P450c induced |

Molecular Biology Techniques for Assessing DNA Damage and Repair

The ultimate carcinogenic activity of compounds like this compound is linked to their ability to damage DNA and the cell's subsequent response. A variety of molecular biology techniques are employed to investigate these processes.

A primary method involves assessing the direct reactivity of the compound with DNA. Comparative studies have evaluated the reactivity of this compound and its derivatives with native DNA in aqueous media. nih.gov Such experiments determined that this compound was less than 10% as reactive with native DNA as its 7-iodo derivative, N-myristoyloxy-N-acetyl-2-amino-7-iodofluorene. nih.gov

Once DNA damage occurs in the form of adducts, further techniques are used to probe the structural and functional consequences. The carcinogen N-acetyl-2-aminofluorene forms two primary adducts: N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and its deacetylated form, N-(2'-deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.gov To understand how these adducts interfere with DNA replication, researchers use nuclease and protease digestion analyses. nih.gov These experiments can probe the structure of a DNA polymerase enzyme complexed with adduct-containing DNA, revealing that the AAF adduct strongly inhibits a conformational change in the polymerase required for nucleotide insertion. nih.gov

Other techniques, such as primer extension assays and gel shift binding assays, are used to elucidate the mechanisms of mutagenesis. nih.gov For example, these methods were used to study how E. coli DNA polymerase I bypasses an AAF adduct located in a specific mutational hotspot (the NarI sequence). nih.gov The results from primer extension showed that while synthesis initially stalls at the adduct, it eventually proceeds, resulting in a product with a specific two-base deletion. nih.gov These findings support a model where the DNA adduct induces a secondary structure in the DNA template that facilitates the frameshift mutation. nih.gov

Theoretical and Computational Investigations of N Myristoyloxy N Acetyl 2 Aminofluorene Reactivity and Interactions

Molecular Modeling of N-Myristoyloxy-N-acetyl-2-aminofluorene and its Metabolites

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, modeling is crucial for understanding how its structure and the structure of its subsequent metabolites relate to their biological activity. The metabolism of the parent compound, N-acetyl-2-aminofluorene (AAF), is a key focus, as it leads to the formation of the ultimate carcinogenic species. nih.govwikipedia.org

Modeling studies often investigate the conformational preferences of the key DNA adducts derived from AAF: N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and its deacetylated counterpart, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govacs.org Semi-empirical quantum mechanical methods, such as AM1, have been employed to compute the total energy as a function of important torsion angles of the carcinogen-DNA adduct, identifying global and local energy minima. nih.gov Furthermore, molecular dynamics simulations have been utilized to explore how these adducts can be accommodated within the active sites of DNA polymerases, providing a dynamic picture of the adduct's influence on enzyme structure and function. nih.gov These models help rationalize the different mutagenic outcomes associated with these structurally similar lesions. oup.com

Quantum Chemical Calculations of Electrophilic Intermediates (e.g., Nitrenium Ions)

The carcinogenicity of compounds like this compound is linked to their metabolic activation into highly reactive electrophilic intermediates. wikipedia.org Following the departure of the myristoyloxy leaving group, a nitrenium ion is formed, which can then react with nucleophilic sites on DNA. wikipedia.org Quantum chemical calculations are essential for understanding the stability and reactivity of these transient nitrenium ions.

A key approach involves calculating the relative stability of the nitrenium ion, as this has been correlated with mutagenic activity. nih.gov One such method computes an energy index, ddE, which is based on the heat of formation energies of the amine and the corresponding nitrenium ion, calculated using semi-empirical methods like AM1. nih.gov A lower ddE value (i.e., a more negative value) indicates a more stable nitrenium ion, which is often associated with higher mutagenicity. nih.gov These calculations provide a quantitative basis for predicting the genotoxic potential of various primary aromatic amines by assessing the stability of their ultimate electrophilic forms. nih.gov

Table 1: Conceptual Steps in ddE Calculation for Nitrenium Ion Stability This table illustrates the general protocol for calculating the ddE index as an indicator of nitrenium ion stability, based on methods described for primary aromatic amines.

| Step | Description | Computational Method | Output |

| 1 | 3D Structure Generation | Molecular Operating Environment (MOE) or similar software is used to build the 3D structure of the parent amine (e.g., 2-aminofluorene). | Initial 3D coordinates. |

| 2 | Conformational Analysis | A conformational search is performed to find the lowest energy conformer of the molecule. | Optimized, low-energy 3D structure of the amine. |

| 3 | Energy Calculation (Amine) | The heat of formation for the optimized amine structure is calculated. | Heat of Formation (Amine). |

| 4 | Nitrenium Ion Generation | The corresponding nitrenium ion is generated from the optimized amine structure. | 3D structure of the nitrenium ion. |

| 5 | Energy Calculation (Ion) | The heat of formation for the nitrenium ion is calculated. | Heat of Formation (Nitrenium Ion). |

| 6 | ddE Calculation | The ddE is calculated as the difference in the heat of formation between the nitrenium ion and the parent amine, relative to a reference compound like aniline. | ddE value (in kcal/mol). |

| Source: Adapted from methodology described in nih.gov. |

Simulations of DNA Adduct Conformations and their Impact on Replication

Once the electrophilic nitrenium ion reacts with DNA, it forms covalent adducts, primarily at the C8 position of guanine (B1146940). nih.govnih.gov The two major adducts, dG-C8-AAF and the deacetylated dG-C8-AF, induce significantly different structural distortions in the DNA helix, which has profound consequences for DNA replication and repair. nih.govacs.org

Computational simulations and NMR spectroscopy have revealed that these adducts exist in a mixture of conformations. oup.com The bulkier dG-C8-AAF adduct predominantly forces the modified guanine into a syn orientation, causing the fluorene (B118485) ring to intercalate into the DNA stack, a conformation known as the "base-displaced stacked" or "S" conformation. oup.com This major distortion is a strong block to DNA synthesis by many replicative DNA polymerases. nih.govacs.org It can stabilize a slipped replication intermediate, which is believed to be the cause of the characteristic -2 frameshift mutations associated with this lesion. oup.com

In contrast, the less bulky dG-C8-AF adduct can adopt the S-conformation but also a less distorting conformation where the fluorene residue resides in the major groove of a relatively intact B-DNA helix. oup.com This conformational flexibility allows the AF adduct to be more readily bypassed by DNA polymerases, leading more frequently to point mutations rather than frameshifts. nih.govoup.com Simulations of polymerase-DNA complexes show that the AAF adduct can strongly inhibit the conformational changes required for nucleotide insertion, while the AF adduct has a much less pronounced effect. nih.gov

Table 2: Comparison of Major DNA Adducts from N-acetyl-2-aminofluorene Metabolism This interactive table summarizes the key conformational and biological differences between the dG-C8-AAF and dG-C8-AF DNA adducts as determined by computational and experimental studies.

| Feature | dG-C8-AAF Adduct | dG-C8-AF Adduct |

| Full Name | N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | N-(deoxyguanosin-8-yl)-2-aminofluorene |

| Dominant Conformation | Stacked (S) conformation; fluorene intercalated, guanine displaced. oup.com | Can adopt both stacked (S) and major groove (B) conformations. oup.com |

| Impact on DNA Helix | Major distortion, significant unwinding. nih.gov | Less distortion than AAF adduct. nih.gov |

| Effect on DNA Polymerase | Strong block to DNA synthesis. nih.govacs.org | More easily bypassed by polymerases. nih.govnih.gov |

| Primary Mutagenic Outcome | Frameshift mutations (e.g., -2 deletions). oup.com | Point mutations. oup.com |

| Sources: nih.govacs.orgnih.govoup.comnih.gov |

Computational Approaches for Predicting Reactivity and Biological Activity

Computational methods are increasingly used to develop predictive models for the reactivity and biological activity of chemicals, including carcinogenic esters like this compound. These approaches aim to establish Quantitative Structure-Activity Relationships (QSAR), where a molecule's biological effect is correlated with its physicochemical properties and structural features.

For AAF and its derivatives, predictive models often focus on the stability of the nitrenium ion intermediate, as described in section 7.2. nih.gov By combining calculated parameters like the ddE value with other molecular properties such as molecular weight and the presence of ortho-substituents, it is possible to build models that predict mutagenicity with a certain degree of accuracy. nih.gov

Comparative reactivity studies, which can be informed by computational analysis, are also vital. For example, it has been shown experimentally that this compound is less reactive towards native DNA than its corresponding acetoxy derivative, N-acetoxy-N-acetyl-2-aminofluorene. nih.gov Furthermore, its rate of solvolysis (reaction with the solvent, e.g., water) is approximately half that of its 7-iodo derivative. nih.gov These differences in intrinsic chemical reactivity, which can be modeled computationally, are critical factors that, along with metabolic activation and detoxification rates, determine the ultimate carcinogenic potency of the parent compound. nih.gov

Future Research Directions and Unanswered Questions Regarding N Myristoyloxy N Acetyl 2 Aminofluorene

Elucidation of Remaining Unknown Metabolic Pathways

The metabolic activation of AAF to N-hydroxy-2-acetylaminofluorene (N-OH-AAF) and its subsequent esterification are known to be crucial for its carcinogenicity. wikipedia.org N-Myristoyloxy-N-acetyl-2-aminofluorene serves as a synthetic model for these reactive esters. nih.gov However, the full spectrum of metabolic pathways, particularly those involving endogenous fatty acids, is not completely understood.

Unanswered Questions:

Are long-chain N-acyloxy esters, similar to the myristoyloxy derivative, formed endogenously in vivo, and what are the specific enzymes responsible?

Beyond the established N-hydroxylation and O-esterification pathways, do alternative metabolic activation routes exist for AAF that could lead to the formation of different reactive species?

How do genetic polymorphisms in metabolic enzymes, such as N-acetyltransferases (NAT1 and NAT2), influence the formation and detoxification of various N-O-acyl metabolites in different tissues? nih.gov

What is the complete profile of metabolites resulting from the breakdown of this compound itself within the cell?

Future Research Focus:

Metabolomic Profiling: Utilizing advanced mass spectrometry-based metabolomics to search for novel, endogenously formed N-O-esterified AAF metabolites in various tissues and species.

Enzyme Discovery: Investigating candidate enzymes, such as acyltransferases or lipases, for their potential role in the formation and hydrolysis of fatty acyl esters of N-OH-AAF. mdpi.com

Genotype-Phenotype Correlations: Using cell lines or animal models with varying metabolic gene profiles (e.g., humanized NAT mice) to explore how genetic background affects the metabolic landscape of AAF and its derivatives.

Detailed Characterization of Novel DNA or Protein Adducts

The formation of covalent adducts with DNA is a hallmark of genotoxic carcinogens. For AAF, the primary DNA adducts identified are N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF), and the deacetylated N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govnih.govoup.com While this compound is known to react with DNA, a detailed picture of its specific adduct profile and its interaction with other macromolecules is lacking. nih.gov

Unanswered Questions:

Does the reaction of this compound with DNA produce a unique signature of adducts, or minor, yet-to-be-identified adducts, that differ from those formed by other esters like N-acetoxy-AAF?

What are the specific protein targets for adduction by the reactive nitrenium ion generated from this compound, and what are the functional consequences of this protein binding?

How does the bulky myristoyloxy leaving group influence the conformational heterogeneity (e.g., S- versus B-conformer) of the resulting DNA adducts at different sequence contexts? nih.gov

Future Research Focus:

Adductomics: Applying sensitive, high-resolution mass spectrometry to comprehensively map the DNA adducts formed by this compound in various DNA sequences and cellular environments.

Proteomics: Using chemical proteomics approaches to identify and quantify protein adducts, determine the specific amino acid modification sites, and investigate the impact on protein function.

Structural Biology: Employing NMR and X-ray crystallography to solve the high-resolution structures of DNA duplexes containing adducts derived specifically from this compound to understand their conformational properties. nyu.edu

Exploration of Epigenetic Modifications Induced by this compound

Epigenetic alterations, including changes in DNA methylation and histone modifications, are recognized as key characteristics of carcinogens and can occur alongside genotoxic events. nih.gov Studies on the parent compound, AAF, have shown that it can induce specific epigenetic changes, such as altered histone methylation and hypermethylation of tumor suppressor genes, which contribute to hepatocarcinogenesis. nih.gov The direct epigenetic impact of its ultimate electrophilic metabolites is a critical area for investigation.

Unanswered Questions:

What specific changes in the epigenetic landscape (DNA methylation, histone PTMs, non-coding RNA expression) are directly induced by this compound? biorxiv.org

Are the observed epigenetic modifications a direct consequence of adduct formation interfering with the function of epigenetic enzymes, or does the compound exert non-genotoxic effects on these pathways?

How persistent are the epigenetic changes induced by this reactive metabolite, and do they constitute a form of "epigenetic memory" of the exposure?

Future Research Focus:

Epi-Genomic Profiling: Conducting genome-wide analyses (e.g., WGBS for DNA methylation, ChIP-seq for histone modifications, and RNA-seq for non-coding RNAs) in cellular models treated with this compound.

Mechanistic Studies: Investigating the in vitro and in vivo effects of the compound on the activity of key epigenetic enzymes like DNA methyltransferases (DNMTs) and histone acetyltransferases/deacetylases (HATs/HDACs). mdpi.com

Integrative Analysis: Combining data on DNA adduct formation with epigenetic profiling to determine the relationship and interplay between genetic and epigenetic damage at specific genomic loci. nih.gov

Investigation of Long-Term Molecular and Cellular Consequences in in vivo Research Models

While this compound is known to be a potent carcinogen, inducing sarcomas in rats, the long-term molecular cascade that follows the initial exposure is not fully detailed. nih.gov Understanding how the initial chemical insults translate into sustained pathological changes and ultimately tumorigenesis is a fundamental goal.

Unanswered Questions:

What are the long-term transcriptomic, proteomic, and metabolomic signatures in target tissues following a single or repeated exposure to this compound?

How do the specific DNA adducts and epigenetic marks generated by this compound influence long-term cellular fate decisions, such as senescence, apoptosis, or neoplastic transformation?

Are there specific DNA repair pathways that are more or less effective at recognizing and removing the adducts derived from this long-chain ester, and how does this influence long-term mutation accumulation? nih.gov

Future Research Focus:

Longitudinal 'Omics' Studies: Utilizing in vivo models, such as rats or mice, to perform time-course multi-omics analyses of target tissues after exposure, tracking molecular changes from the initial insult to preneoplastic and neoplastic stages. biorxiv.orgnih.gov

Advanced Cell Models: Employing 3D organoid or spheroids cultures, which better recapitulate in vivo tissue architecture, to study the long-term cellular consequences of exposure in a more controlled environment. nih.gov

DNA Repair Studies: Using genetic models with knockouts or knockdowns of specific DNA repair genes to assess their role in mitigating the carcinogenicity of this compound.

Development of Advanced Analytical Methodologies for Low-Level Metabolite and Adduct Detection

A significant barrier to understanding the in vivo behavior of carcinogenic metabolites and their adducts is the often extremely low concentrations at which they exist. The development of more sensitive and specific analytical techniques is crucial for advancing research in this field. berkeley.edu

Unanswered Questions:

Can current analytical methods be improved to achieve single-cell or tissue-specific detection and quantification of the adducts and metabolites of this compound?

Is it possible to develop non-invasive biomarkers, for instance by detecting specific metabolites or protein adducts in biofluids like urine or blood, that reflect target tissue exposure and damage?

Can new methods be designed to differentiate and quantify the various conformational isomers of a specific DNA adduct within a complex biological sample?

Future Research Focus:

Enhanced Mass Spectrometry: Pushing the limits of liquid chromatography-tandem mass spectrometry (LC-MS/MS) by developing novel derivatization strategies, more efficient ionization sources, and improved chromatographic separation to increase sensitivity and specificity. nih.gov

Novel Imaging Techniques: Exploring the potential of advanced imaging techniques, such as mass spectrometry imaging, to visualize the spatial distribution of specific adducts and metabolites within tissue sections.

Biomarker Discovery and Validation: Conducting studies to identify and validate potential non-invasive biomarkers of exposure and effect, which could translate from animal models to human biomonitoring. nih.gov

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the structural conformation of N-Myristoyloxy-N-acetyl-2-aminofluorene-modified DNA oligomers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NOESY experiments, is critical for resolving base-pairing disruptions and syn/anti glycosidic conformations. For example, syn conformation of the AAF-G5 base is confirmed via NOEs between the fluorene-H1 proton and sugar protons . Energy minimization and molecular dynamics simulations complement NMR data to refine structural models, particularly for torsion angles not well-defined experimentally .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its classification as a questionable carcinogen with mutagenic activity (e.g., human fibroblast mutation at 10 µmol/L ), researchers must use PPE, fume hoods, and closed-system handling. Thermal decomposition releases toxic NOx fumes, necessitating inert atmosphere protocols for high-temperature experiments .

Q. How can researchers validate the purity of synthesized this compound derivatives?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard. Mass spectrometry (HR-MS) and nuclear Overhauser effect (NOE) spectroscopy further confirm structural integrity, as demonstrated in fluorene probe alkylation studies .

Advanced Research Questions

Q. How can conflicting structural data (e.g., base-displacement vs. insertion-denaturation models) be reconciled in studies of this compound-DNA adducts?

- Methodological Answer : Integrate multi-modal NMR NOESY cross-peaks (e.g., fluorene stacking on adjacent base pairs ) with molecular dynamics trajectories. Energy minimization can resolve ambiguities, such as glycosidic angle variability in C4 nucleotides. Comparative analysis with X-ray crystallography (if available) or cryo-EM may resolve conformational heterogeneity .

Q. What mechanistic insights explain the compound’s mutagenicity in human fibroblasts and rodent models?

- Methodological Answer : Dose-dependent assays (e.g., 10–100 µmol/L in fibroblasts ) combined with comet assays or γ-H2AX staining can map DNA damage. Molecular docking studies suggest the fluorene moiety intercalates into DNA, disrupting replication. Rodent studies (e.g., subcutaneous TDLo of 114 mg/kg ) should correlate adduct formation with tumorigenic pathways via LC-MS/MS adductomics .

Q. How can synthetic yields of this compound derivatives be optimized for scale-up?

- Methodological Answer : Modify reaction conditions based on fluorene alkylation protocols. For example, using anhydrous DMSO with KI catalysis at 65°C improves yields in benzothiazole-fluorene conjugates . Refluxing with mercaptoacetic acid and ZnCl₂ in DMF (as in thiazolidinone syntheses ) enhances cyclization efficiency.

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo models?

- Methodological Answer : Normalize dose metrics (e.g., µmol/L in vitro vs. mg/kg in vivo) using pharmacokinetic modeling. Cross-validate with transcriptomic profiling (RNA-seq) to identify conserved pathways (e.g., oxidative stress response) .

Q. What computational strategies resolve ambiguities in NMR-derived structural models of this compound adducts?

- Methodological Answer : Hybrid QM/MM simulations refine energetically strained regions (e.g., glycosidic angles in C4 ). Ensemble-based molecular dynamics accounts for conformational exchange observed in NOESY cross-peaks .

Reference Table: Key Experimental Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.